molecular formula C14H11NO3S B371791 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene

1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene

Cat. No.: B371791
M. Wt: 273.31g/mol
InChI Key: CSRGLCBATMCEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene is an organic compound characterized by the presence of a sulfinyl group attached to a methylphenyl moiety and a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene typically involves the reaction of 4-methylphenylsulfinyl chloride with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in diverse chemical reactions. The nitro group can undergo reduction to form an amino group, which can further react with other molecules.

Comparison with Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-4-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a benzene ring

Uniqueness: 1-[

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31g/mol

IUPAC Name

1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene

InChI

InChI=1S/C14H11NO3S/c1-10-2-4-11(5-3-10)14(19-18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3

InChI Key

CSRGLCBATMCEPX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.